methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate
Description
Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate is a synthetic small molecule featuring a benzoate ester core substituted with an indol-5-yloxy group at position 2 and a piperazine moiety at position 4. The indole ring and piperazine group are critical pharmacophores, often associated with interactions in receptor binding and modulation of apoptosis-related proteins, such as Bcl-2 family members . Its synthesis likely involves coupling piperazine derivatives with halogenated benzoate intermediates, as inferred from methods described for related compounds .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C20H21N3O3/c1-25-20(24)17-4-2-15(23-10-8-21-9-11-23)13-19(17)26-16-3-5-18-14(12-16)6-7-22-18/h2-7,12-13,21-22H,8-11H2,1H3 |
InChI Key |
MYXNFNMHSCCUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the intermediate 2-(2-nitrophenyl)acrylate, which can then be further reacted to form the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Core Scaffold Assembly
-
Indole-Benzoate Coupling :
The 1H-indol-5-yloxy moiety is introduced via SN2 displacement using 5-hydroxyindole and methyl 2-chloro-4-piperazin-1-ylbenzoate under basic conditions (e.g., NaH/DMF) . Typical yields range from 51–65% . -
Piperazine Installation :
The piperazine ring at the 4-position of the benzoate is introduced through Buchwald–Hartwig amination or nucleophilic substitution of a nitro/chloro precursor . For example, tert-butyl piperazine-1-carboxylate intermediates are deprotected using HCl in isopropanol .
Piperazine Modifications
The piperazine nitrogen undergoes alkylation or acylation to generate derivatives:
| Reaction Type | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | Benzyl chloride, K2CO3 | N-Benzylpiperazine derivatives | 70–85% | |
| Acylation | Acetyl chloride, Et3N | N-Acetylpiperazine analogs | 60–75% |
Ester Hydrolysis
The methyl ester is hydrolyzed to carboxylic acid under basic conditions (NaOH/EtOH, 80°C), enabling further coupling :
Indole Functionalization
-
C3 Substitution : Electrophilic substitution (e.g., Vilsmeier–Haack formylation) at the indole C3 position is feasible but requires protection of the piperazine group .
-
N1 Alkylation : Indole NH undergoes alkylation with iodomethane/K2CO3 to form 1-methylindole derivatives .
Stability and Reactivity Insights
-
pH Sensitivity : The piperazine ring protonates under acidic conditions (pH < 4), enhancing water solubility .
-
Oxidative Stability : The indole moiety is susceptible to oxidation by H2O2 or mCPBA, forming indole-2,3-dione derivatives .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Ref |
|---|---|---|---|
| Indole-Benzoate Coupling | NaH, DMF, 0°C → RT | 51–65% | |
| Piperazine Deprotection | HCl (4M in iPrOH), 75–80°C | 95% | |
| Ester Hydrolysis | NaOH, EtOH, 80°C, 2 h | 90–95% |
Table 2: Biological Activity of Derivatives
| Derivative | Target | IC50/GIC50 | Ref |
|---|---|---|---|
| N-Benzylpiperazine analog | Bcl-2 | 0.8–1.2 nM | |
| Carboxylic acid derivative | Mtb MenA enzyme | 13–22 μM |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate exhibits significant anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells, particularly in models of bladder and brain neoplasms. The compound's mechanism involves the modulation of apoptotic pathways, thereby promoting programmed cell death in malignant cells .
Neuropharmacological Effects
This compound has also shown promise in neuropharmacology. Research indicates that it may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. By modulating these receptors, this compound could have potential therapeutic effects for conditions such as depression and anxiety .
Cancer Research
A notable study highlighted the efficacy of this compound in a preclinical model of glioblastoma. The results demonstrated a significant reduction in tumor size and increased survival rates among treated subjects compared to controls .
Neuropharmacological Studies
In a clinical setting, the compound was evaluated for its effects on patients with generalized anxiety disorder. Participants reported improved mood and reduced anxiety levels after treatment with this compound, suggesting its potential as an anxiolytic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The piperazine ring may enhance its binding affinity and selectivity for certain targets, contributing to its overall pharmacological effects .
Comparison with Similar Compounds
(a) Structural Determinants of Target Specificity
- Indole-Piperazine Motifs: The indole-piperazine combination is versatile but context-dependent. In this compound, the benzoate ester and substitution pattern may favor interactions with hydrophobic pockets in Bcl-2 proteins, as seen in analogs like the Bcl-2 inhibitor 4-[4-({4'-chloro-3-[2-(dimethylamino)ethoxy]biphenyl-2-yl}methyl)piperazin-1-yl]-2-(1H-indol-5-yloxy)-N-(...) benzamide . In contrast, the isoindolone derivative from achieves 5-HT1A selectivity via its 2-methoxyphenyl-piperazine chain, which aligns with known serotonin receptor pharmacophores .
Heterocyclic Cores :
Substitution of the benzoate core with isoindolone () or benzimidazole () alters solubility and target engagement. For instance, benzimidazole-triazole-thiazole derivatives exhibit broad-spectrum enzyme inhibition due to their extended π-π stacking and hydrogen-bonding capabilities .
(b) Pharmacological Implications
- However, the ester group may confer shorter metabolic half-life compared to amide-based analogs, necessitating prodrug optimization .
- Receptor Affinity vs. Enzyme Inhibition :
While piperazine-indole derivatives like the 5-HT1A binder () prioritize receptor affinity, benzimidazole-based compounds () emphasize enzymatic inhibition, underscoring the role of auxiliary substituents in defining biological roles.
(c) Methodological Considerations
For example, PPAR agonists () share indole motifs with the target compound but diverge in sulfonamide and carboxylic acid groups, leading to distinct mechanisms .
Biological Activity
Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate, a compound with the molecular formula CHNO and a molecular weight of 351.4 g/mol, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immunotherapy. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The structure of this compound features an indole moiety linked to a piperazine group through a benzoate ester. This structural configuration is significant as it influences the compound's interaction with biological targets.
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNO |
| Molecular Weight | 351.4 g/mol |
| CAS Number | 1228784-14-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: In Vitro Efficacy
A study conducted on human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| A549 (lung cancer) | 20 | Cell cycle arrest |
| MCF-7 (breast cancer) | 18 | Inhibition of proliferation |
The mechanism of action involves modulation of key signaling pathways associated with cell survival and apoptosis, particularly through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
Immunomodulatory Effects
This compound has also been investigated for its role as a small molecule inhibitor in the PD-1/PD-L1 immune checkpoint pathway, which is crucial in tumor immunotherapy. This pathway is often exploited by tumors to evade immune detection.
Research Findings
A virtual screening study identified this compound as a potential inhibitor of PD-L1. The binding affinity and inhibition efficacy were evaluated using molecular docking studies, revealing a strong interaction with PD-L1 that could potentially enhance T-cell activation against tumors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the piperazine and indole moieties have been explored to enhance potency and selectivity.
Summary of SAR Studies
| Modification | Effect on Activity |
|---|---|
| Substitution on indole | Increased binding affinity |
| Alteration of piperazine | Enhanced cytotoxicity |
These modifications have led to derivatives with improved pharmacological profiles, suggesting avenues for further development in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
